1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl group, and a 2-methylprop-2-enyl group
Preparation Methods
The synthesis of 1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical properties and applications
Properties
IUPAC Name |
1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-5-14(10-11(2)3)13-6-8-15(9-7-13)12(4)16/h13H,2,5-10H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAIIDXEZOCZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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